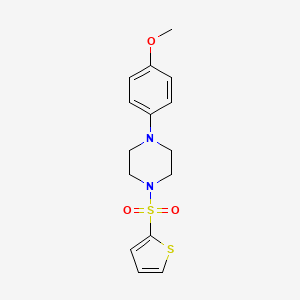

1-(4-methoxyphenyl)-4-(2-thienylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-4-(2-thienylsulfonyl)piperazine is a compound of interest due to its structural components which suggest potential applications in various fields of chemistry and pharmacology. This analysis draws upon related research findings to infer its characteristics and behaviors.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps including bromination, cyclization, N-alkylation, and reduction processes. For instance, a similar compound, 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, was synthesized through a four-step reaction starting from diethanolamine, showcasing the complexity of synthesizing such compounds (Yang Qi-don, 2015).

Molecular Structure Analysis

Crystal structure studies and Hirshfeld surface analysis can provide detailed insights into the molecular structure of piperazine derivatives. For example, two compounds closely related to the molecule were analyzed through single crystal X-ray diffraction studies and computational density functional theory (DFT) calculations, revealing that the piperazine ring adopts a chair conformation and exhibits significant intermolecular hydrogen bonds (K. Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. These reactions can significantly affect their chemical properties, including reactivity and interaction with other molecules. The synthesis and modification of piperazine compounds involve intricate reactions tailored toachieve desired chemical properties, as demonstrated in various research studies. For example, modifications in the piperazine moiety and the introduction of different substituents can lead to compounds with enhanced or altered chemical behaviors (Revathi K. Raghupathi et al., 1991).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various domains. These properties are often determined by the compound's molecular structure and can be analyzed through techniques like X-ray diffraction. The study of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provides an example of how crystallography can be used to understand the physical properties of such compounds (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(4-methoxyphenyl)-4-(2-thienylsulfonyl)piperazine and its analogs, including reactivity, stability, and interactions with other molecules, are influenced by the structure of the piperazine core and the substituents attached to it. Research into similar compounds has shown that modifications to the piperazine structure can significantly impact their binding affinities, selectivity, and overall chemical behavior, as seen in studies of muscarinic receptor ligands (S. McCombie et al., 2002).

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

The compound has been investigated for its potential in inhibiting HIV-1 reverse transcriptase, a key enzyme in the replication cycle of HIV. Analogues of this compound showed enhanced potency compared to earlier molecules, highlighting the therapeutic potential in antiviral drug development (Romero et al., 1994).

Antimicrobial Activities

1-(4-methoxyphenyl)-4-(2-thienylsulfonyl)piperazine derivatives have been synthesized and found to possess antimicrobial activities. These derivatives were evaluated against various microorganisms, with some showing good or moderate activities, suggesting their potential as antimicrobial agents (Bektaş et al., 2010).

Molecular Structure Analysis

Research on novel derivatives of 1-(4-methoxyphenyl)-4-(2-thienylsulfonyl)piperazine has included crystal structure studies and density functional theory (DFT) calculations. These studies provide insights into the molecules' electronic properties and reactivity, which are crucial for designing drugs with targeted biological activities (Kumara et al., 2017).

Serotonin Receptor Antagonism

Compounds structurally related to 1-(4-methoxyphenyl)-4-(2-thienylsulfonyl)piperazine have been examined for their ability to bind to serotonin receptors. Their actions as antagonists at these sites could be valuable in developing new treatments for psychiatric disorders (Raghupathi et al., 1991).

Fluorescent Ligands for Receptors

Derivatives of this compound have been developed as environment-sensitive fluorescent ligands for receptors, such as the 5-HT1A receptor. These ligands allow for the visualization of receptor expression and distribution, offering tools for biomedical research (Lacivita et al., 2009).

Metabolism and Enzyme Interaction

Research has also focused on understanding how derivatives of 1-(4-methoxyphenyl)-4-(2-thienylsulfonyl)piperazine interact with metabolic enzymes. Such studies are essential for predicting drug metabolism, potential interactions, and side effects in the development of new therapeutics (Hvenegaard et al., 2012).

properties

IUPAC Name |

1-(4-methoxyphenyl)-4-thiophen-2-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-20-14-6-4-13(5-7-14)16-8-10-17(11-9-16)22(18,19)15-3-2-12-21-15/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWQTDXATASNGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-4-thiophen-2-ylsulfonylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)